N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide is a complex organic compound that features a unique structure combining adamantane, aniline, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with aniline and pyridinecarboxamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: It is used in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-adamantyl-2-amino-acylamides
- N-adamantyl-2-phenoxy-acetamides
- 2-adamantyl-5-aryl-2H-tetrazoles
Uniqueness
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide stands out due to its combination of adamantane, aniline, and pyridine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C24H27N3O2 |
---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-methyl-N-[2-(phenylcarbamoyl)-2-adamantyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-27(22(28)21-9-5-6-10-25-21)24(23(29)26-20-7-3-2-4-8-20)18-12-16-11-17(14-18)15-19(24)13-16/h2-10,16-19H,11-15H2,1H3,(H,26,29) |
InChI-Schlüssel |
FQDFRZBAHDKVMM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=N1)C2(C3CC4CC(C3)CC2C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.